molecular formula C17H20N2O4 B2867238 Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate CAS No. 1235144-96-3

Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate

Numéro de catalogue: B2867238
Numéro CAS: 1235144-96-3
Poids moléculaire: 316.357
Clé InChI: BRWVACWRPIHMPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate”, piperidine derivatives are known to be important synthetic fragments for designing drugs . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of alkyl boronic esters has been reported, which is a valuable transformation .

Applications De Recherche Scientifique

Tissue Distribution and Excretion

One study investigated the tissue distribution and excretion patterns of a related compound, CDRI‐81/470, in rats. This anthelmintic agent, effective against both intestinal and systemic parasitism, demonstrated significant distribution across tissues and modes of excretion, highlighting its pharmacokinetic properties (Nagaraja et al., 2000).

Pharmacokinetics in Animals

Another research focused on the pharmacokinetics of CDRI compound 81/470 in calves, presenting its broad-spectrum anthelmintic efficacy and suggesting potential for human and veterinary use. This emphasizes the compound's utility in combating systemic and intestinal helminths (Nagaraja et al., 2004).

Metabolism and Excretion in Humans

The metabolism and excretion pathways of SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, were detailed in a study. It provided insights into how such compounds are metabolized and eliminated from the human body, contributing to our understanding of their pharmacological profile (Renzulli et al., 2011).

Sigma Receptor Ligands

Research on sigma receptor ligands explored the synthesis and evaluation of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], revealing their high affinity and selectivity for sigma(1) receptors. This showcases the compound's potential in developing treatments for conditions associated with sigma receptors (Maier & Wünsch, 2002).

Anticholinesterase Activities

A study on the synthesis and anticholinesterase activities of novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine demonstrated potent inhibitory action against acetylcholinesterase and butyrylcholinesterase. This highlights the therapeutic potential of such compounds in treating diseases related to cholinesterase activity (Greig et al., 2007).

Orientations Futures

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on the synthesis and potential applications of “Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate”.

Propriétés

IUPAC Name

methyl N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-22-17(21)18-11-12-6-8-19(9-7-12)16(20)15-10-13-4-2-3-5-14(13)23-15/h2-5,10,12H,6-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWVACWRPIHMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.